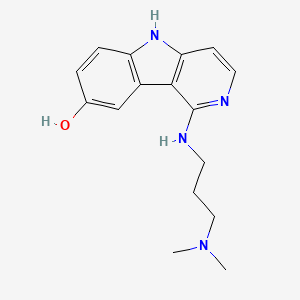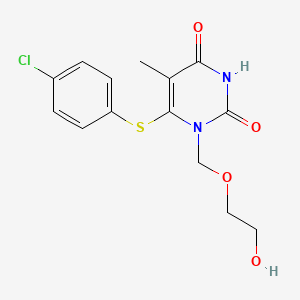
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a 4-chlorophenylthio group and a 2-hydroxyethoxy methyl group attached to the thymine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting from commercially available thymine. The key steps include:
Thioether Formation: The introduction of the 4-chlorophenylthio group is achieved through a nucleophilic substitution reaction. Thymine is reacted with 4-chlorophenylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Etherification: The 2-hydroxyethoxy methyl group is introduced via an etherification reaction. This involves the reaction of the intermediate product with 2-chloroethanol in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the 4-chlorophenylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The 2-hydroxyethoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dechlorinated products
Substitution: Various substituted thymine derivatives
Applications De Recherche Scientifique
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, potentially leading to the disruption of DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylthymine: Lacks the 4-chlorophenylthio and 2-hydroxyethoxy methyl groups.
6-(Phenylthio)thymine: Contains a phenylthio group instead of a 4-chlorophenylthio group.
1-(2-Hydroxyethoxy)methylthymine: Lacks the 4-chlorophenylthio group.
Uniqueness
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of both the 4-chlorophenylthio and 2-hydroxyethoxy methyl groups. These functional groups confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
125056-62-4 |
|---|---|
Formule moléculaire |
C14H15ClN2O4S |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20) |
Clé InChI |
ONTQHBVQFIZIOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





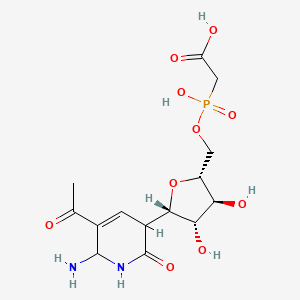

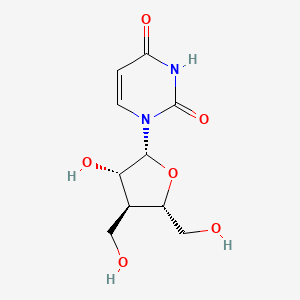
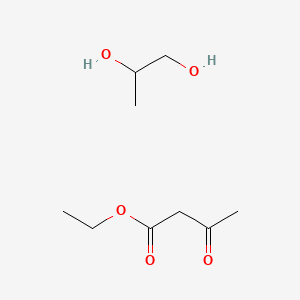
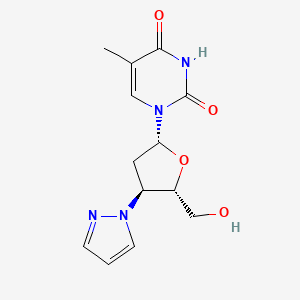
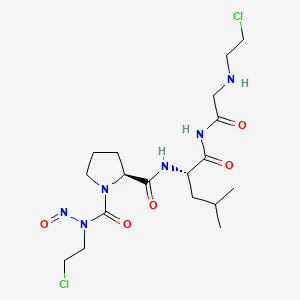
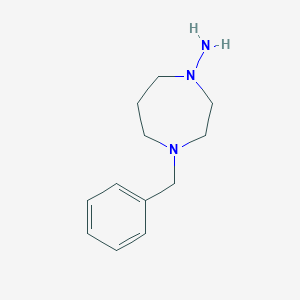
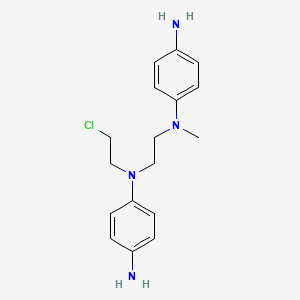

![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
